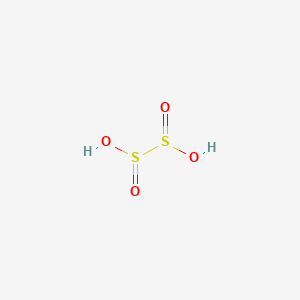
Dithionous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neriine is a cardiac glycoside found in the plant Nerium oleander. This compound is known for its potent biological activities, particularly its effects on the cardiovascular system. Neriine, along with other cardiac glycosides like oleandrin, is responsible for the toxic properties of Nerium oleander .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of neriine from Nerium oleander involves several steps. Typically, the leaves of the plant are dried and powdered. The powdered leaves are then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate neriine .
Industrial Production Methods: Industrial production of neriine is not common due to its toxicity. the extraction process from plant material remains the primary method for obtaining this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the extracted compound .
Chemical Reactions Analysis
Types of Reactions: Neriine undergoes various chemical reactions, including:
Oxidation: Neriine can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in neriine, potentially affecting its potency.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neriine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: Neriine serves as a model compound for studying the chemistry of cardiac glycosides and their derivatives.
Biology: Research on neriine helps in understanding the biological mechanisms of cardiac glycosides and their effects on cellular processes.
Medicine: Neriine and its derivatives are investigated for their potential therapeutic applications, particularly in treating heart conditions. due to its toxicity, its use is limited.
Industry: Neriine is used in the development of bio-pesticides and other agrochemical products.
Mechanism of Action
Neriine exerts its effects by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making neriine a potent cardiotonic agent. this mechanism also contributes to its toxicity .
Comparison with Similar Compounds
Oleandrin: Another cardiac glycoside found in Nerium oleander, with similar biological activities and toxicity.
Digitoxin: A cardiac glycoside from Digitalis species, used clinically for its cardiotonic effects.
Uniqueness of Neriine: Neriine is unique due to its specific structure and the presence of certain functional groups that differentiate it from other cardiac glycosides. Its potent biological activity and toxicity make it a compound of interest for both research and potential therapeutic applications, despite the challenges associated with its use .
Properties
CAS No. |
15959-26-9 |
|---|---|
Molecular Formula |
H2S2O4 H2O4S2 |
Molecular Weight |
130.15 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4) |
InChI Key |
GRWZHXKQBITJKP-UHFFFAOYSA-N |
SMILES |
OS(=O)S(=O)O |
Canonical SMILES |
OS(=O)S(=O)O |
Key on ui other cas no. |
7779-86-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


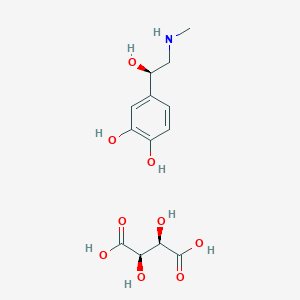
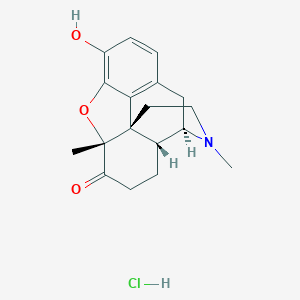
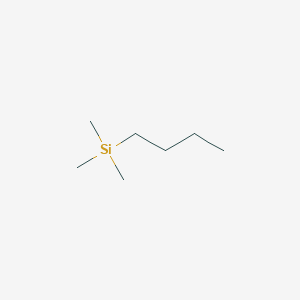
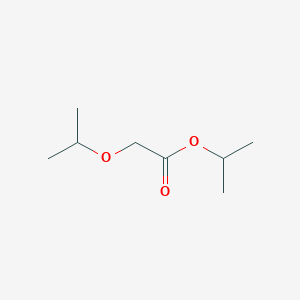
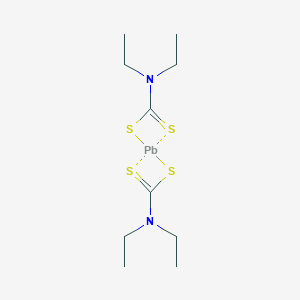
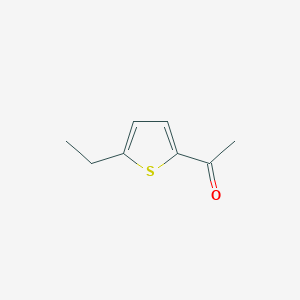
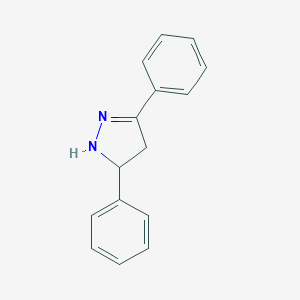
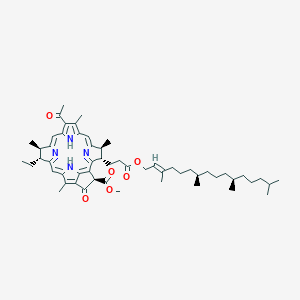
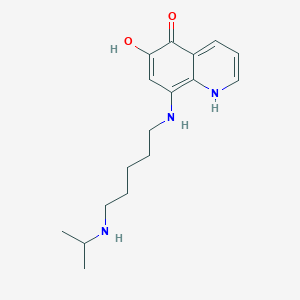
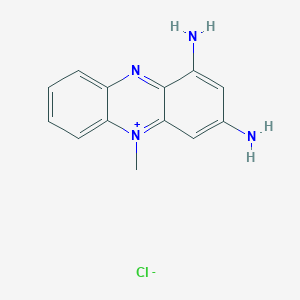
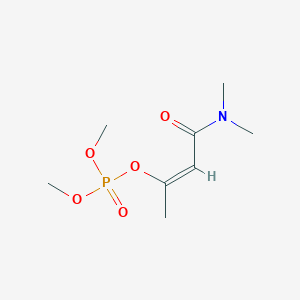
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
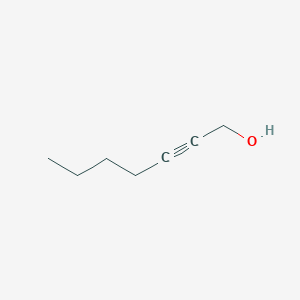
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
